2,4,6,7-Tetramethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6,7-tetramethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-6-12-10(3)5-11(4)14-13(12)7-9(8)2/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWTWGXHWNHOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522114 | |
| Record name | 2,4,6,7-Tetramethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72681-40-4 | |
| Record name | 2,4,6,7-Tetramethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4,6,7 Tetramethylquinoline and Its Derivatives
General Strategies for Quinoline (B57606) Ring System Construction
The creation of the quinoline core relies on several robust synthetic strategies, primarily centered around cyclization reactions and subsequent reduction to achieve desired saturation levels in the heterocyclic ring.
Cyclization reactions are the cornerstone of quinoline synthesis. These reactions typically involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) ring. Several classical methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, have been foundational. researchgate.net These methods generally involve the reaction of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones under acidic conditions. nih.gov
More contemporary approaches have introduced transition metal-catalyzed reactions, offering milder conditions and greater functional group tolerance. For instance, palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines. organic-chemistry.org Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to yield 3-halo-substituted quinolines. nih.gov The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the cyclization process. nih.govnih.gov
Once the aromatic quinoline ring is formed, it can be selectively reduced to its dihydro- or tetrahydro- derivatives. The reduction of quinolines to 1,2-dihydroquinolines can be achieved using sodium cyanoborohydride, which effectively reduces the activated quinolinium salt. sioc-journal.cn This method has been shown to be efficient, with yields ranging from 50% to 96%. sioc-journal.cn
For the complete saturation to 1,2,3,4-tetrahydroquinolines, various reducing agents and catalytic systems have been employed. A metal-free approach utilizes hydrosilanes in the presence of a boron catalyst, such as B(C6F5)3, to hydrogenate substituted quinolines. organic-chemistry.org This reaction proceeds through a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.orgthieme-connect.com Other methods include the use of borane (B79455) reagents like borane-dimethyl sulfide (B99878) complex for the reduction of quinolin-2-one intermediates to tetrahydroquinolines. beilstein-journals.org Catalytic transfer hydrogenation using a ruthenium catalyst and borane-ammonia (H3N-BH3) as a hydrogen source is another effective method for producing tetrahydroquinolines. organic-chemistry.org
| Reduction Product | Reagents | Catalyst | Intermediate | Ref |
| 1,2-Dihydroquinoline (B8789712) | Sodium Cyanoborohydride | - | Activated quinolinium salt | sioc-journal.cn |
| 1,2,3,4-Tetrahydroquinoline (B108954) | Hydrosilanes | B(C6F5)3 | 1,4-Dihydroquinoline | organic-chemistry.org |
| 1,2,3,4-Tetrahydroquinoline | Borane-dimethyl sulfide | - | Quinolin-2-one | beilstein-journals.org |
| 1,2,3,4-Tetrahydroquinoline | Borane-ammonia | Ruthenium complex | - | organic-chemistry.org |
Specific Reaction Pathways for Tetramethylquinoline Derivatives
The synthesis of specifically substituted quinolines, such as 2,4,6,7-tetramethylquinoline, often involves the condensation of appropriately substituted anilines with ketones.
A common and direct route to polysubstituted quinolines involves the reaction of aniline (B41778) derivatives with ketones. For the synthesis of this compound, 3,4-dimethylaniline (B50824) would be a logical starting material, reacting with a suitable ketone to introduce the remaining methyl groups at the 2 and 4 positions.
Traditional acid-catalyzed condensation reactions, such as the Combes synthesis, are frequently used. researchgate.net In this type of reaction, an aniline derivative is reacted with a β-diketone under acidic conditions. For instance, the reaction of an aniline with acetylacetone (B45752) (2,4-pentanedione) would lead to the formation of a 2,4-dimethylquinoline. The presence of methyl groups on the starting aniline at the 3 and 4 positions would direct the formation of the corresponding 6,7-dimethylquinoline (B181126) derivative. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline ring. However, acid-catalyzed condensations can sometimes lead to mixtures of products if the ketone is unsymmetrical. pearson.com
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.govscielo.org.mx Microwave irradiation can significantly accelerate the condensation of anilines with ketones. This technique often reduces reaction times from hours to minutes. The process typically involves a condensation step followed by a dehydrogenation sequence to form the aromatic quinoline ring. The use of microwave assistance is considered a "green" technology as it can often be performed in solvent-free conditions. scielo.org.mx
Cyclization of Aniline Derivatives with Ketones
Microwave-Assisted Condensation-Dehydrogenation Sequences
Catalyst Systems (e.g., Cu²⁺-exchanged tungstophosphoric acid)
The synthesis of quinoline derivatives can be achieved through various catalytic systems. One notable example involves the use of metal-modified 12-tungstophosphoric acid (TPA) supported on γ-Al2O3. researchgate.net Specifically, Cu²⁺-exchanged tungstophosphoric acid has been utilized in the condensation of aniline with acetone (B3395972) to produce 2,2,4-trimethyl-1,2-dihydroquinoline, a related dihydroquinoline derivative. researchgate.net This reaction is performed under heterogeneous catalytic conditions. researchgate.net The catalyst, synthesized via a microwave-assisted hydrothermal method, demonstrates high efficiency and can be recycled for multiple consecutive cycles with sustained aniline conversion and product yield. researchgate.net Characterization of these catalysts often involves techniques such as X-ray diffraction (XRD), Raman spectroscopy, and Field Emission Scanning Electron Microscopy (FE-SEM). researchgate.net
Zeolite-Catalyzed Condensation and Dehydrogenation
Zeolites serve as effective catalysts in the synthesis of N-heterocyclic compounds, including quinolines. scribd.comresearchgate.net Their microporous and sometimes hierarchical structures provide shape selectivity and active sites for various organic transformations. researchgate.netmdpi.com
Application of HY-MMM Zeolites
Hierarchical H-Ymmm zeolite, which possesses a micro-meso-macroporous structure, has demonstrated high activity and selectivity in the synthesis of quinolines. scribd.comresearchgate.net This type of zeolite has been employed in the condensation of aniline with acetone to produce 2,2,4-trimethyl-1,2-dihydroquinoline. google.com The reaction is typically carried out at temperatures ranging from 60–230 °C with a catalyst concentration of 5–20%. google.com The hierarchical pore structure of H-Ymmm zeolites offers advantages over conventional microporous H-Y zeolites by facilitating the diffusion of reactants and products, leading to enhanced catalytic performance. scribd.comresearchgate.net The physicochemical properties of these zeolites, such as their acidity, are crucial for their catalytic activity and are often characterized by methods like temperature-programmed desorption of ammonia (B1221849) (NH3-TPD). scribd.com
Domino Reactions for Diverse Substituent Introduction
Domino reactions, also known as tandem or cascade reactions, offer an efficient strategy for the synthesis of complex molecules like quinoline derivatives from simple precursors in a single pot. chim.itnih.gov These reactions involve multiple bond-forming events occurring sequentially without the need to isolate intermediates. For instance, a three-component domino reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives, catalyzed by PdCl2(PPh3)2, can lead to highly functionalized quinolines. chim.it The mechanism typically involves an initial aldol (B89426) condensation, followed by a Michael addition and a final Suzuki coupling. chim.it This approach allows for the introduction of diverse substituents onto the quinoline core. chim.it
Metal-Promoted Syntheses for High-Purity Products
Metal-promoted syntheses are widely employed to obtain high-purity quinoline derivatives. mdpi.comrsc.org Various transition metals, including palladium, copper, gold, and nickel, catalyze the formation of the quinoline scaffold through different mechanistic pathways. chim.itmdpi.comnih.gov For example, gold(I) catalysts can trigger the internal cyclization of propargylamines to yield a variety of quinolines under mild conditions. mdpi.com This method is particularly useful for introducing fluorinated moieties into the quinoline structure. mdpi.com Another approach involves the nickel(0)-catalyzed reaction of anilines with alkynes, which allows for the synthesis of 2,4-disubstituted quinolines. mdpi.com The use of these metal catalysts often leads to high yields and a broad substrate scope, although some methods may require an inert atmosphere or the use of a regenerating agent for the catalyst. mdpi.com
Sequential Hydroaminoalkylation and Intramolecular Amination
A two-step synthetic route involving sequential hydroaminoalkylation and intramolecular amination provides access to tetrahydroquinoline derivatives. researchgate.netresearchgate.net This method is particularly useful for constructing the saturated heterocyclic ring of the quinoline system.
Titanium-Catalyzed Hydroaminoalkylation of Ortho-Chlorostyrenes
The initial step in this sequence is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. researchgate.netresearchgate.net This reaction is catalyzed by a titanium complex, specifically a 2,6-bis(phenylamino)pyridinato titanium complex, which favors the formation of the linear regioisomer. researchgate.netacs.org Titanium catalysts are attractive for this transformation due to their low cost and low toxicity. nih.gov The subsequent step is an intramolecular Buchwald-Hartwig amination, which leads to the final 1,2,3,4-tetrahydroquinoline product. researchgate.netresearchgate.net This sequential approach allows for a controlled and efficient synthesis of these saturated quinoline derivatives. researchgate.net
Palladium-Catalyzed Intramolecular C–N Coupling (Buchwald–Hartwig Amination)
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful tool for the formation of carbon-nitrogen (C–N) bonds. nih.gov This methodology has become invaluable in organic synthesis for preparing a wide array of nitrogen-containing compounds, including aniline derivatives and N-heterocycles. nih.gov The intramolecular variant of this reaction is particularly useful for constructing cyclic structures.
In principle, the synthesis of a tetramethyl-substituted quinoline core can be envisioned via an intramolecular Buchwald–Hartwig cyclization. This would involve a suitably substituted ortho-haloaniline precursor bearing a side chain with a terminal amino group. The palladium catalyst, in conjunction with a specialized ligand and a base, facilitates the intramolecular coupling between the aryl halide and the amine, leading to the formation of the heterocyclic ring. The continual development of highly active and versatile palladium precatalysts and ligands has significantly broadened the applicability of C–N coupling reactions, allowing them to proceed under milder conditions with a wide range of functional groups. nih.govresearchgate.net While specific examples detailing the synthesis of this compound via this exact pathway are not extensively documented in foundational literature, the general reliability and scope of intramolecular Buchwald-Hartwig amination make it a viable strategy for accessing the 1,2,3,4-tetrahydroquinoline skeleton, which can be subsequently dehydrogenated to the target quinoline. organic-chemistry.orgwikipedia.org
Vilsmeier Reaction and Subsequent Cyclization for Formyl Intermediate Formation
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto a substrate, creating a valuable aldehyde intermediate that can be readily transformed into other functional groups or used in cyclization reactions. numberanalytics.comijpcbs.com The process is particularly effective for activated systems and has been successfully applied to the synthesis of substituted quinolines. chemijournal.com For instance, the Vilsmeier-Haack reaction has been employed to introduce an aldehyde group onto a pre-existing 7-hydroxy-1,2,2,4-tetramethylquinoline, demonstrating its utility in functionalizing the quinoline core.
Synthesis from N-Haloalkyl-1,2,3,4-tetrahydroquinoline Precursors
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a common structural motif in medicinal chemistry and a frequent precursor in synthetic pathways. wikipedia.orgresearchgate.net THQs can be prepared through various means, including the hydrogenation of the corresponding quinolines. wikipedia.org
A synthetic strategy toward functionalized quinolines can involve precursors such as N-haloalkyl-1,2,3,4-tetrahydroquinolines. While direct applications of this specific precursor in Vilsmeier-Haack reactions leading to this compound are specialized, the N-haloalkyl group serves as a reactive handle. Following a potential formylation of the electron-rich benzene ring of the THQ moiety, the haloalkyl group could participate in subsequent intramolecular cyclization or substitution reactions, offering a pathway to more complex, fused heterocyclic systems. The synthesis of the initial THQ core can be achieved through numerous methods, including domino reactions and reductive cyclizations. nih.gov
Aldehyde Group Introduction via Vilsmeier–Haack Mechanism
The mechanism of the Vilsmeier-Haack reaction is central to its utility in organic synthesis. wikipedia.org It proceeds through two main stages: the formation of the Vilsmeier reagent followed by electrophilic substitution.
Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acidic chloride such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The DMF attacks the phosphorus center, leading to the elimination of a phosphate (B84403) species and the formation of a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺. wikipedia.org This cation is the active formylating agent known as the Vilsmeier reagent. organic-chemistry.org
Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the substrate (e.g., a substituted aniline or tetrahydroquinoline) attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com This step follows the typical mechanism of electrophilic aromatic substitution, forming a sigma complex intermediate.
Hydrolysis : The subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate. wikipedia.orgyoutube.com This salt is then hydrolyzed during aqueous workup to liberate the final aldehyde product and a secondary amine (dimethylamine). youtube.com
This sequence provides a mild and efficient method for introducing a formyl group, which is a key building block in the synthesis of more complex molecules. ijpcbs.comchemijournal.com
Friedländer Quinoline Synthesis with Modified Substrates
The Friedländer synthesis is one of the most fundamental and straightforward methods for constructing the quinoline ring system. wikipedia.orgnih.gov The classical reaction involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., a ketone or aldehyde). wikipedia.orgresearchgate.net This reaction is renowned for its efficiency and versatility in producing polysubstituted quinolines. nih.gov
Utilization of Pre-methylated Components (e.g., 2-amino-4-methylacetophenone)
To synthesize a specifically substituted quinoline like this compound, the Friedländer approach requires appropriately pre-methylated starting materials. The substitution pattern of the final quinoline product is directly determined by the substituents on the initial reactants.
For example, using 2-amino-4-methylacetophenone as the starting aminoketone provides the foundation for the 7-methyl substituent on the quinoline ring. The reaction of this aminoketone with acetone (propan-2-one) would proceed via an aldol condensation followed by cyclizing dehydration to yield 2,4,7-trimethylquinoline.
To achieve the target compound, this compound, a more substituted precursor is necessary. The synthesis would require the reaction of 2-amino-4,5-dimethylacetophenone with acetone. In this case, the 4-methyl and 5-methyl groups on the aniline ring become the 7-methyl and 6-methyl groups of the resulting quinoline, respectively.
Table 1: Friedländer Synthesis of Substituted Quinolines
| 2-Aminoaryl Ketone | Ketone Reactant | Resulting Quinoline Product |
| 2-amino-4-methylacetophenone | Acetone | 2,4,7-Trimethylquinoline |
| 2-amino-4,5-dimethylacetophenone | Acetone | This compound |
This illustrates the modularity of the Friedländer synthesis, where the desired substitution pattern can be achieved by selecting readily available, pre-methylated building blocks.
Optimization of Synthetic Parameters and Methodological Refinements
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency while minimizing waste and reaction times. For the synthesis of this compound and its derivatives, several refinements to the classical methods have been explored.
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, optimization focuses on the catalyst system. The choice of palladium source (e.g., Pd(OAc)₂) and, critically, the phosphine (B1218219) ligand can dramatically impact reaction outcomes. beilstein-journals.org For instance, the addition of triphenylphosphine (B44618) (PPh₃) has been shown to improve the yield of related intramolecular C-H arylation reactions significantly. beilstein-journals.org
In the context of the Friedländer synthesis, modern refinements aim to move away from harsh classical conditions (strong acids or bases at high temperatures). Innovations include the use of:
Lewis acid catalysts : Various Lewis acids have been shown to effectively catalyze the condensation. wikipedia.org
Alternative energy sources : Microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov
Novel reaction media : The use of ionic liquids as solvents can enhance reaction rates and facilitate catalyst recycling. nih.gov
Furthermore, a significant advancement in synthetic methodology is the development of heterogeneous and reusable catalysts. For example, magnetically separable nanoparticle-supported catalysts have been designed for quinoline synthesis, simplifying product purification and allowing the catalyst to be recovered and reused, which aligns with the principles of green chemistry. researchgate.net
Table 2: Examples of Catalytic System Refinements for Quinoline Synthesis
| Reaction Type | Catalyst System | Key Advantage | Reference |
| Intramolecular C-H Arylation | Pd(OAc)₂ / PPh₃ | Improved yield | beilstein-journals.org |
| Friedländer Synthesis | Solid acid catalysts | Environmental profile, reusability | nih.gov |
| General Quinoline Synthesis | FeNi₃ Nanoparticle-supported Cu(II) | Catalyst is magnetically separable and reusable | researchgate.net |
| C-H Alkenylation | PdCl₂(CH₃CN)₂ / Cu(OAc)₂ | Selectivity control between quinoline and dihydroquinoline | mdpi.com |
These refinements highlight the ongoing efforts to make the synthesis of complex molecules like this compound more efficient, selective, and environmentally sustainable.
Chemical Reactivity and Transformations of Tetramethylquinoline Compounds
Common Reaction Classes
The chemical behavior of tetramethylquinoline derivatives encompasses a range of transformations typical for substituted quinolines, including oxidation of the heterocyclic or side-chain functionalities, reduction of the aromatic system, and substitution reactions on the carbocyclic ring.
The oxidation of tetramethylquinoline derivatives can be directed at either the partially saturated heterocyclic ring, in the case of tetrahydroquinolines, or the methyl substituents, depending on the oxidizing agent and reaction conditions. A notable oxidation pathway is the aromatization of tetrahydroquinoline derivatives.
For instance, the oxidative aromatization of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) has been achieved using a heterogeneous mesoporous manganese oxide (meso-MnOx) catalyst. This reaction proceeds under an air balloon atmosphere at elevated temperatures, converting the tetrahydroquinoline to the corresponding fully aromatic 2,4,6,7-tetramethylquinoline. Current time information in Bangalore, IN. The aldehyde group in derivatives like 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com Furthermore, the generation of reactive oxygen species has been implicated in the biological activity of some dihydroquinoline derivatives, suggesting an oxidative mode of action. vulcanchem.com
Table 1: Oxidative Aromatization of 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline Current time information in Bangalore, IN.
| Reactant | Catalyst | Solvent | Temperature | Atmosphere | Product |
| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | meso-MnOx | DMF | 130°C | Air | This compound |
Reduction Reactions
Reduction reactions of tetramethylquinoline compounds primarily involve the hydrogenation of the quinoline (B57606) ring system to yield tetrahydroquinolines. This transformation is a common strategy for modifying the electronic and steric properties of the molecule.
Catalytic hydrogenation is a direct and efficient method for the synthesis of tetrahydroquinolines from their quinoline precursors. researchgate.net This reaction is typically carried out using transition metal catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. organicchemistrydata.org The specific conditions, including pressure and temperature, can influence the degree of reduction and the stereoselectivity of the product. For example, high-pressure catalytic hydrogenation of quinoline and its methyl-substituted derivatives has been studied using Adams' platinum oxide catalyst in glacial acetic acid. gatech.edu
Another important reduction reaction involves the conversion of a nitro group, if present on the aromatic ring, to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.org This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can then be used for further functionalization. masterorganicchemistry.com
Table 2: Common Reduction Methods for Aromatic Nitro Compounds masterorganicchemistry.comwikipedia.orgresearchgate.net
| Reagent System | Description |
| H₂ / Catalyst (Pd, Pt, Ni) | Catalytic hydrogenation, a common and clean method. |
| Metal (Fe, Sn, Zn) / Acid (HCl) | Dissolving metal reduction, a classical method. |
| Sodium Hydrosulfite (Na₂S₂O₄) | A milder reducing agent, often used for selective reductions. |
| Tin(II) Chloride (SnCl₂) | A common laboratory reagent for nitro group reduction. |
Substitution Reactions
Substitution reactions on the this compound ring system are predominantly electrophilic aromatic substitutions, driven by the electron-rich nature of the benzene (B151609) portion of the molecule. researchgate.net The methyl groups at positions 6 and 7 further activate the ring towards attack by electrophiles. Nucleophilic aromatic substitution is less common and generally requires the presence of strong electron-withdrawing groups or proceeds under harsh conditions. govtpgcdatia.ac.in
The position of electrophilic attack is directed by the existing substituents. The amino group in tetrahydroquinolines is a powerful activating group, directing electrophiles to the ortho and para positions. However, the nitrogen atom itself can react with Lewis acids, which can complicate reactions like the Friedel-Crafts acylation. masterorganicchemistry.com
Specific Reactivity Patterns and Derivative Formation
The general reactivity patterns of tetramethylquinolines can be exploited to synthesize a variety of derivatives with specific functionalities. Electrophilic aromatic substitution, in particular, provides a powerful tool for introducing new substituents onto the carbocyclic ring.
The benzene ring of tetramethylquinoline is susceptible to electrophilic attack due to the activating effect of the fused nitrogen-containing ring and the methyl substituents. researchgate.net
Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution used to introduce an acyl group onto an aromatic ring. nih.govpreprints.org In the case of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, this reaction provides a route to acetylated derivatives, which are valuable intermediates for the synthesis of more complex molecules. researchgate.net
The acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields the 6-acetyl derivative. researchgate.net The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring. govtpgcdatia.ac.innih.gov The substitution occurs preferentially at the C-6 position, which is para to the activating amino group and ortho to the C-7 methyl group.
It has been noted that the selective Friedel-Crafts acylation of tetrahydroquinoline derivatives can be challenging due to the presence of multiple reactive sites. researchgate.net The nitrogen atom of the tetrahydroquinoline can coordinate with the Lewis acid catalyst, which can deactivate the ring or lead to undesired side reactions. wikipedia.org To circumvent this, the reaction is sometimes carried out on N-acetylated tetrahydroquinolines to deactivate the nitrogen and improve the regioselectivity of the C-acylation. researchgate.net The resulting 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline can then be used as a precursor for the synthesis of various heterocyclic systems, such as pyrimidines. researchgate.net
Table 3: Friedel-Crafts Acylation of 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline researchgate.net
| Substrate | Acylating Agent | Catalyst | Product |
| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | Acetyl Chloride / Acetic Anhydride | AlCl₃ | 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline |
Electrophilic Aromatic Substitution
Formylation at Specific Positions (e.g., 6-position under Vilsmeier–Haack conditions)
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgcambridge.org In the case of 1,2,2,4-tetramethyl-1,2-dihydroquinoline, which has an unsubstituted benzene ring, the Vilsmeier-Haack formylation proceeds with high selectivity, yielding 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023) as the sole product. nih.gov This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.org The resulting electrophilic chloroiminium salt then attacks the electron-rich quinoline ring, leading to the introduction of a formyl group. cambridge.org The high regioselectivity for the 6-position is a notable feature of this transformation. nih.gov
Table 1: Vilsmeier-Haack Formylation of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline
| Reactant | Reagents | Key Conditions | Product | Yield | Reference |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | DMF, POCl₃ | Anhydrous, controlled temperature | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | High | nih.gov |
Condensation Reactions with Active Methylene (B1212753) Compounds
The aldehyde functionality introduced at the 6-position of the dihydroquinoline ring is a versatile handle for further synthetic modifications. One important class of reactions involves the condensation with active methylene compounds. These are compounds that possess a CH₂ group flanked by two electron-withdrawing groups, making the hydrogens acidic and the carbon nucleophilic. nih.govresearchgate.net
The condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various active methylene compounds provides a direct route to coumarins bearing a dihydroquinoline moiety. nih.govresearchgate.net For instance, reactions with ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate (B1235776), and diethyl malonate, often catalyzed by a secondary amine like piperidine (B6355638) in ethanol, yield 3-substituted dihydroquinoline-containing coumarins. researchgate.netpreprints.org The yields for these Knoevenagel-type condensations are reported to be in the range of 34–58%. preprints.org
A notable example is the reaction with malononitrile (B47326) in the presence of a catalytic amount of piperidine in ethanol, which leads to the formation of a pentacyclic coumarin (B35378). nih.govresearchgate.net
Table 2: Synthesis of Dihydroquinoline-Containing Coumarins
| Dihydroquinoline Reactant | Active Methylene Compound | Catalyst/Solvent | Product Type | Yield | Reference |
| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl cyanoacetate | Piperidine/Ethanol | 3-Substituted coumarin | 34-58% | preprints.org |
| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Dimethyl-3-oxopentanedioate | Piperidine/Ethanol | 3-Substituted coumarin | - | nih.govresearchgate.net |
| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Ethyl acetoacetate | Piperidine/Ethanol | 3-Substituted coumarin | - | nih.govresearchgate.net |
| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Diethyl malonate | Piperidine/Ethanol | 3-Substituted coumarin | - | nih.govresearchgate.net |
| 6-Formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline | Malononitrile | Piperidine/Ethanol | Pentacyclic coumarin | - | nih.govresearchgate.net |
The Pechmann condensation is a classic method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net This reaction has been successfully applied to synthesize coumarin derivatives from hydroquinoline precursors.
Specifically, the Pechmann condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl acetoacetate in the presence of a catalytic amount of sulfuric acid affords 4,6,8,8,9-pentamethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one in a 67% yield. nih.govpreprints.org The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack and subsequent dehydration to form the pyrone ring of the coumarin. wikipedia.org
Reactions with Acetylenic Esters (e.g., Dimethyl Acetylenedicarboxylate)
The reaction of quinoline derivatives with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) is known to produce a variety of complex adducts. researchgate.netrsc.org DMAD is a highly electrophilic molecule that can act as a dienophile in cycloaddition reactions or as a Michael acceptor. wikipedia.org
In the context of tetramethylquinoline derivatives, the condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with DMAD results in the formation of methyl (Z)-2-(5,7,7,8-tetramethyl-2-oxo-7,8-dihydrofuro[3,2-g]quinolin-3(2H)-ylidene)acetate. researchgate.netpreprints.org Research on other substituted 2-methylquinolines and DMAD has shown the formation of various complex heterocyclic systems, including benzo[f]cyclopenta[a]quinolizine and benzo[c]quinolizine derivatives. researchgate.netrsc.org The reaction with 2,4,6,8-tetramethyl-quinoline and DMAD has also been reported to yield 2-(trismethoxycarbonylphenyl)quinolines. rsc.org
Derivatization to Nitriles and Other Functional Groups
The formyl group of hydroquinolinecarbaldehydes can be converted into other functional groups, significantly expanding the synthetic utility of these compounds.
One important transformation is the conversion of the aldehyde to a nitrile. This can be achieved through different methods. For example, the reaction of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde with hydroxylamine (B1172632) hydrochloride in a pyridine (B92270) and toluene (B28343) system leads to the formation of 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-nitrile in a 48% yield. nih.gov The in-situ formation of pyridinium (B92312) chloride in this system facilitates the conversion of the intermediate aldoxime to the nitrile without the need for a separate dehydrating agent. nih.gov
Another method involves the reaction of N-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with iodine in aqueous ammonia (B1221849) to produce the corresponding nitrile derivative. researchgate.net These nitrile derivatives serve as valuable intermediates for further chemical transformations.
Table 3: Derivatization of Hydroquinolinecarbaldehydes to Nitriles
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Hydroxylamine hydrochloride, Pyridine, Toluene | Azeotropic separation of water, 3 hours | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-nitrile | 48% | nih.gov |
| N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Iodine, Aqueous ammonia | Room temperature | N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile | - | researchgate.net |
Spectroscopic and Advanced Analytical Characterization of Tetramethylquinoline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can deduce the chemical environment of each atom and how they are connected.
¹H NMR and ¹³C NMR for Methyl Group and Diastereotopic Proton Identification
The ¹H NMR and ¹³C NMR spectra of 2,4,6,7-tetramethylquinoline provide crucial information for identifying the distinct methyl groups and other protons within the molecule. Due to the asymmetry of the quinoline (B57606) ring, the chemical environments of the four methyl groups are non-equivalent, leading to separate signals in the NMR spectra. masterorganicchemistry.com
In ¹H NMR, each methyl group would theoretically exhibit a distinct singlet, with its chemical shift (δ) influenced by its position on the quinoline core. Similarly, the aromatic protons on the quinoline ring would appear as distinct signals, with their multiplicity (singlet, doublet, etc.) determined by the number of adjacent protons. The presence of a chiral center in related dihydroquinoline structures can lead to more complex spectra, where methylene (B1212753) protons (CH₂) adjacent to the chiral center become diastereotopic. chemistrysteps.commasterorganicchemistry.com This means they are chemically non-equivalent and will appear as two separate signals, each potentially split into a doublet by the other, a phenomenon known as an AB quartet. netlify.apporganicchemistrydata.org
¹³C NMR spectroscopy offers a wider spectral dispersion, often allowing for the clear resolution of each unique carbon atom in the molecule. libretexts.org For this compound, one would expect to see distinct signals for each of the four methyl carbons, as well as for each of the carbons in the quinoline ring system. The chemical shifts of these carbons provide valuable information about their electronic environment. magritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of signals. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Data for Tetramethylquinoline Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 1.2 - 2.5 | Singlet | Methyl Protons (C-CH₃) |
| ¹H | 6.8 - 8.0 | Multiplet/Singlet | Aromatic Protons |
| ¹³C | 15 - 25 | Quartet (in coupled spectra) | Methyl Carbons |
| ¹³C | 115 - 150 | Singlet/Doublet (in coupled spectra) | Aromatic/Heterocyclic Carbons |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern. sigmaaldrich.com
Stereochemical Elucidation (e.g., Cis/Trans Isomerism)
While this compound itself is aromatic and does not exhibit cis/trans isomerism, its hydrogenated derivatives, such as 1,2,3,4-tetrahydro-2,4,6,7-tetramethylquinoline, can exist as stereoisomers. rsc.org Cis/trans isomerism, a form of diastereomerism, describes the relative orientation of substituents on a ring or a double bond. wikipedia.orgchiralpedia.com
In the context of a substituted tetrahydroquinoline ring, the substituents at positions 2 and 4 can be on the same side of the ring (cis) or on opposite sides (trans). docbrown.info NMR spectroscopy is a powerful tool for distinguishing between these isomers. The spatial relationship between protons in cis and trans isomers is different, leading to distinct coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. For instance, the coupling constant between two axial protons is typically larger than that between an axial and an equatorial proton or two equatorial protons. By analyzing these coupling patterns, the relative stereochemistry of the substituents can be determined.
Parahydrogen-Induced Polarization (PHIP) Studies for Mechanistic Insights
Parahydrogen-Induced Polarization (PHIP) is a hyperpolarization technique that dramatically enhances the sensitivity of NMR spectroscopy, allowing for the detection of reaction intermediates and the elucidation of reaction mechanisms. rsc.orgoulu.fi PHIP utilizes parahydrogen, a spin isomer of molecular hydrogen, which, upon catalytic activation and transfer to a substrate, can lead to a massive increase in the NMR signal intensity of the resulting product. researchgate.netnih.gov
In studies involving quinoline derivatives, PHIP has been used to investigate hydrogenation reactions. oulu.fi For instance, in the hydrogenation of imines to amines using metal-free catalysts, PHIP can provide insights into the pairwise transfer of hydrogen atoms. rsc.orgresearchgate.net Although direct PHIP studies on this compound hydrogenation are not extensively detailed, research on related systems like 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) has demonstrated the potential of this technique. rsc.orgoulu.fi The observation of hyperpolarized signals for the N-H proton in the hydrogenated product provides direct evidence of the reaction pathway and the nature of the catalytic cycle. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for the characterization of organic compounds, providing information on molecular weight and structural features through the analysis of fragmentation patterns.
Molecular Ion Verification
The first piece of information obtained from a mass spectrum is typically the molecular weight of the compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, which can dislodge an electron to form a molecular ion (M⁺˙). msu.edu The peak corresponding to this ion in the mass spectrum confirms the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with great confidence. researchgate.net
Fragmentation Pattern Analysis
The molecular ion, being a radical cation, is often unstable and undergoes fragmentation to form smaller, more stable ions. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce its connectivity. libretexts.org
For quinoline derivatives, fragmentation often involves the cleavage of bonds alpha to the nitrogen atom or the aromatic ring. Common fragmentation pathways for alkyl-substituted quinolines include the loss of a methyl radical (CH₃˙) from the molecular ion, resulting in an [M-15]⁺ peak. Subsequent fragmentations can involve the loss of other small neutral molecules or radicals. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for a detailed structural characterization of the molecule. osti.gov
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. innovareacademics.in This method measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, often to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. innovareacademics.inresearchgate.net
In the analysis of this compound, HR-MS provides the exact mass of the molecular ion, confirming its elemental formula (C₁₃H₁₅N). The high resolution of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can distinguish the true molecular formula from other possibilities. innovareacademics.inresearchgate.net Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information, aiding in the confirmation of the tetramethylquinoline core and the positions of the methyl substituents. innovareacademics.in The increased selectivity and sensitivity of HR-MS, especially when coupled with techniques like Target Enhancement and Tof-MRM, allow for confident structural confirmation and quantitative studies. lcms.cz
Table 1: Illustrative HR-MS Data for a Hypothetical Tetramethylquinoline Derivative
| Parameter | Value |
| Molecular Formula | C₁₅H₂₃NO |
| Calculated Exact Mass | 233.17796 |
| Measured Exact Mass | 233.1774 |
| Mass Error (ppm) | -2.4 |
| Instrumentation | Q-TOF Mass Spectrometer |
Note: Data in this table is illustrative and based on a related tetramethylquinoline derivative, 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, to demonstrate the principles of HR-MS analysis. sigmaaldrich.com
X-ray Crystallography for Stereochemical Resolution
For this compound, obtaining a suitable single crystal would enable the definitive confirmation of the planar quinoline ring system and the precise spatial arrangement of the four methyl groups. This technique is particularly crucial for resolving any potential ambiguities in stereochemistry, especially in more complex derivatives. The process involves crystallizing a purified sample, exposing the crystal to an X-ray beam, and analyzing the resulting diffraction spots to determine the unit cell dimensions and space group. nih.gov The intensities of these spots are then used to calculate the electron density map and refine the final molecular structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. mvpsvktcollege.ac.in The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. mvpsvktcollege.ac.in
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* transitions within the aromatic quinoline ring system. The position and intensity of these bands can be influenced by the substitution pattern of the methyl groups on the ring. Solvents can also affect the spectrum; for instance, polar solvents may cause shifts in the absorption maxima compared to nonpolar solvents. davuniversity.org This technique is useful for confirming the presence of the conjugated aromatic system and can also be used for quantitative analysis based on the Beer-Lambert law. libretexts.org
Table 2: Typical UV-Vis Absorption Maxima for Aromatic Systems
| Chromophore | Electronic Transition | Typical λmax (nm) |
| Benzene (B151609) | π → π | ~254 |
| Naphthalene | π → π | ~286 |
| Quinoline | π → π* | ~313 |
Note: This table provides general ranges for related aromatic systems to illustrate the principles of UV-Vis spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule. uci.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. uci.edunih.gov The resulting spectrum acts as a "molecular fingerprint," with specific peaks corresponding to different vibrational modes (stretching, bending, etc.). uci.edu
In the FT-IR spectrum of this compound, one would expect to observe characteristic absorption bands for:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, appearing in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: Within the aromatic ring, these vibrations give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.
C-H bending: Vibrations of the methyl groups and aromatic hydrogens would appear at lower wavenumbers.
FT-IR is a rapid and non-destructive technique that provides valuable qualitative information about the molecular structure. mdpi.compressbooks.pub
Table 3: Expected FT-IR Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2970 |
| Aromatic C=C and C=N | Stretching | 1450 - 1650 |
| C-H (Methyl) | Bending | 1375 - 1450 |
Note: These are general ranges and the exact peak positions can vary.
Chromatographic Techniques for Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of components within a mixture. osti.gov For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. osti.gov In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. researchgate.net Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides both retention time and mass spectral data, allowing for highly confident identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. semanticscholar.org In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. semanticscholar.org Separation is based on the analyte's affinity for the stationary and mobile phases. For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water would likely provide good separation. semanticscholar.org Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly. semanticscholar.org
Table 4: Comparison of Chromatographic Techniques for Tetramethylquinoline Analysis
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Detector |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid or solid stationary phase. | Polysiloxane, Polyethylene glycol | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, C8 | Acetonitrile/Water, Methanol/Water | UV-Vis Detector, Diode Array Detector (DAD) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. frontiersin.org These methods are instrumental in understanding the optical properties of fluorescent dyes and other chromophores. frontiersin.orgresearchgate.net
TD-DFT calculations are widely employed to predict the electronic absorption and emission spectra of organic molecules. researchgate.netmdpi.com These calculations can determine the energies of the ground state (S₀) and excited states (e.g., S₁), providing insights into the vertical excitation energies corresponding to absorption and the emission energies related to fluorescence. mdpi.com By analyzing the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic transitions (e.g., π-π* or n-π*) can be elucidated. mdpi.com For 2,4,6,7-tetramethylquinoline, TD-DFT can be used to model its absorption and fluorescence spectra, helping to interpret experimental spectroscopic data and understand how structural modifications would affect its photophysical properties. researchgate.netnih.gov The calculated energy differences between the ground and excited states can be correlated with the wavelengths of maximum absorption and emission.
The following table illustrates the type of data that can be generated from TD-DFT calculations for a molecule like this compound.
| Parameter | Description | Typical Calculated Value (Arbitrary Example) |
| S₀ → S₁ Excitation Energy | The energy required to excite an electron from the ground state to the first singlet excited state, corresponding to the main absorption band. | 3.5 eV |
| λmax (Absorption) | The wavelength of maximum light absorption, calculated from the excitation energy. | 354 nm |
| Oscillator Strength (f) | A dimensionless quantity that expresses the strength of an electronic transition. | 0.8 |
| S₁ → S₀ Emission Energy | The energy released upon the return of the electron from the first singlet excited state to the ground state, corresponding to fluorescence. | 3.1 eV |
| λmax (Fluorescence) | The wavelength of maximum fluorescence emission, calculated from the emission energy. | 400 nm |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which influences the electronic properties and reactivity. | 4.5 eV |
Note: The values in this table are for illustrative purposes and represent the type of output from a DFT calculation.
Solvatochromism is the change in the color of a solute when it is dissolved in different solvents. encyclopedia.pub This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent. mdpi.com DFT calculations, often combined with implicit solvent models like the Polarizable Continuum Model (PCM), can be used to study solvatochromic effects. mdpi.com By calculating the absorption and emission energies of this compound in various solvents with different polarities, it is possible to predict whether it will exhibit positive (red-shift in more polar solvents) or negative (blue-shift in more polar solvents) solvatochromism. mdpi.com These calculations help in understanding the change in the dipole moment of the molecule upon excitation, which is a key factor driving solvatochromism. mdpi.com The insights gained from these studies are valuable for applications where the compound might be used as a fluorescent probe in environments of varying polarity. mdpi.comnih.gov
Quantum Chemical Calculations for Structure-Activity Relationships
Quantum chemical calculations are essential in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. researchgate.netdergipark.org.tr For quinoline (B57606) derivatives, DFT methods are used to compute a variety of molecular descriptors that quantify their electronic and structural properties. arabjchem.org These descriptors include the energies of the HOMO and LUMO, dipole moment, molecular polarizability, and atomic charges. dergipark.org.trarabjchem.org
By establishing a mathematical relationship between these calculated descriptors and the experimentally determined biological activity of a series of related compounds, a QSAR model can be developed. researchgate.netarabjchem.org Such a model can then be used to predict the activity of new, untested compounds. For this compound and its analogs, these calculations can help identify the key structural features that govern their activity, thereby guiding the synthesis of more potent derivatives. For instance, the HOMO and LUMO energies are often related to a molecule's ability to donate or accept electrons, which can be crucial for its interaction with biological targets. arabjchem.org
Molecular Docking Studies for Target Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). researchgate.netfrontiersin.org This method is widely used in drug discovery to identify potential biological targets for a compound and to understand its mechanism of action at a molecular level. researchgate.netnih.gov
For this compound, molecular docking can be performed against a library of known protein structures to identify potential binding targets. frontiersin.orgscielo.br The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which represents the binding affinity. frontiersin.orgnih.gov By identifying proteins with high docking scores, potential biological targets can be proposed for subsequent experimental validation. scielo.br These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein, providing a rationale for its biological activity. nih.gov For example, docking studies on related quinoline derivatives have been used to investigate their potential as anticancer or antimicrobial agents by modeling their interactions with specific enzymes or receptors. arabjchem.orgnih.gov
Prediction of Activity Spectra of Substances (PASS) for Pharmacological Activity
The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. akosgmbh.deway2drug.com The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. researchgate.net PASS provides probabilities for a compound to be active (Pa) or inactive (Pi) for a wide range of biological activities, including pharmacological effects, mechanisms of action, and toxicity. akosgmbh.desemanticscholar.org
For this compound, a PASS prediction can generate a broad spectrum of potential biological activities. This can help in identifying new potential applications for the compound and in prioritizing experimental testing. way2drug.com For instance, a PASS prediction for a related compound, 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde (B1317023), suggested potential antibacterial and anti-inflammatory activities based on its structural similarity to other known bioactive quinolines.
The following table provides an example of a hypothetical PASS prediction for this compound, illustrating the type of output generated.
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Anti-inflammatory | 0.650 | 0.015 |
| Antibacterial | 0.580 | 0.030 |
| Antiviral | 0.450 | 0.080 |
| Kinase Inhibitor | 0.420 | 0.120 |
| Neuroprotective | 0.390 | 0.150 |
Note: These values are hypothetical and for illustrative purposes only.
Excited State Reactivity and Photochemical Property Exploration
The study of a molecule's excited state is crucial for understanding its photochemical behavior. nih.gov Upon absorption of light, a molecule is promoted to an electronic excited state, which can have significantly different reactivity compared to its ground state. chemrxiv.org For nitrogen-containing aromatic heterocycles like quinoline, electronic excitation can lead to a redistribution of electron density, often making the nitrogen atom more basic in the excited state (photobasicity). chemrxiv.orgresearchgate.net
Theoretical calculations can be used to explore the potential energy surfaces of the excited states of this compound. This can help in predicting its photochemical reaction pathways, such as photocyclizations or hydrogen abstraction reactions from the solvent. nih.govoup.com For example, photochemical studies on substituted quinolines have shown that the excited state can abstract a hydrogen atom from alcoholic solvents, leading to the formation of new C-C bonds. oup.com Understanding the excited state reactivity of this compound is important for applications in photochemistry and materials science, as well as for assessing its photostability.
Applications of Tetramethylquinoline Compounds in Diverse Research Fields
Role as Synthetic Intermediates and Building Blocks
The strategic placement of methyl groups on the quinoline (B57606) core of 2,4,6,7-tetramethylquinoline, and its hydrogenated derivatives, makes it a valuable precursor in organic synthesis. These functional groups can be manipulated or can influence the reactivity of the quinoline system, allowing for the construction of more complex molecular structures.
Synthesis of Nitrogen-Containing Heterocycles
The tetrahydro derivative of this compound serves as a key starting material for creating other nitrogen-containing heterocyclic systems. Research has demonstrated that functionalization, such as acylation at the 6-position of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456), opens pathways to new, linearly designed pyrimidine-containing molecules. acs.orgresearchgate.net This transformation involves a Friedel–Crafts reaction to introduce an acetyl group, which can then be used to build a pyrimidine (B1678525) ring fused or attached to the quinoline framework. orcid.orgrudn.rumsu.rumsu.ru This approach highlights the utility of the tetramethylquinoline scaffold in generating novel polycyclic heteroaromatic compounds. researchgate.net The general importance of quinoline derivatives as building blocks for more complex molecules is well-established in chemical research.
The synthesis of new heterocyclic systems by linking different rings is a significant area of organic chemistry. nih.govmdpi.com While direct examples for the 2,4,6,7-isomer are specific, the principle is broadly applied across quinoline chemistry to generate diverse molecular frameworks. mdpi.comorganic-chemistry.org
Construction of Complex Molecular Architectures
The inherent structure of this compound and its derivatives makes them ideal building blocks for assembling intricate molecular architectures. bldpharm.combldpharm.com The tetrahydro- derivative, for instance, has been functionalized to create complex molecules with potential biological activities. ontosight.ai One notable example is the synthesis of 1-Acetyl-6-(4-phenylbenzoyl)amino-4-phenyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline, a compound with a highly substituted and complex structure. ontosight.ai
Furthermore, transformations of 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline provide access to new multi-ring systems, demonstrating its role in building molecular complexity. acs.orgresearchgate.net The reactivity of the quinoline core and its methyl substituents allows for the creation of fused and spiro-cyclic systems, expanding the range of accessible molecular shapes and functionalities. colab.ws
Development of Chemical Libraries for High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on large, diverse collections of chemical compounds, known as chemical libraries. bmglabtech.commdpi.com The goal of HTS is to rapidly identify "hits" or "leads"—compounds that interact with a biological target in a desired manner. bmglabtech.com These libraries are carefully curated to explore a wide chemical space. nih.govnih.gov
Derivatives of tetramethylquinoline, such as 1-(2-Hydroxyethyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline and its unfunctionalized precursor, are commercially available and used in diagnostic assay manufacturing, indicating their incorporation into collections of compounds for screening purposes. sigmaaldrich.comsigmaaldrich.com The availability of such building blocks is crucial for generating the vast number of novel compounds needed for HTS libraries. mdpi.com While specific HTS campaigns explicitly detailing the screening of this compound are not broadly published, its derivatives are part of the chemical space explored in the search for new bioactive molecules.
Materials Science Applications
The unique electronic and photophysical properties of the quinoline ring system have led to its exploration in various materials science applications. The substitution pattern of this compound can be tailored to fine-tune these properties for specific uses.
Development of Dyes and Pigments
The chemical this compound is noted for its use in the synthesis of dyes and pigments. guidechem.com Azo dyes, which are organic compounds characterized by the functional group R−N=N−R′, represent a major class of synthetic colorants used across various industries. wikipedia.orgnih.govresearchgate.net The synthesis of these dyes often involves a diazotization reaction followed by a coupling step. nih.gov
Patented research shows that derivatives of tetramethylquinoline, including the 2,4,6,7-isomer, can be used to prepare azo dyes. google.com For example, 8-amino-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline can be diazotized and coupled with other aromatic compounds to produce dyes. google.com Additionally, methine dyes have been synthesized from 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline compounds, further illustrating the versatility of this scaffold in creating colorants. google.com Dyes and pigments are crucial chemical products used to impart color to a wide range of materials. echemi.com
| Dye Class | Precursor Example | Application Area |
| Azo Dyes | 8-Amino-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | Textiles, Inks |
| Methine Dyes | 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline derivatives | Photographic sensitization, other specialized applications |
Catalysis Research
Development of Ansa-Aminoborane Catalysts (e.g., QCAT)
The quest for efficient and environmentally benign catalytic systems has led to the development of metal-free catalysts for hydrogenation reactions. Among these, ansa-aminoboranes have emerged as a promising class of organocatalysts. A notable example is QCAT, a highly active ansa-aminoborane catalyst derived from 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline. rsc.orgoulu.fi QCAT is part of a family of compounds known as frustrated Lewis pairs (FLPs), which are capable of activating small molecules like dihydrogen (H₂). rsc.orgsci-hub.se
QCAT has demonstrated exceptional activity in the metal-free hydrogenation of a wide range of unsaturated nitrogen-containing compounds, particularly imines. rsc.orgsci-hub.sedntb.gov.ua Its structural design, which incorporates the rigid and bulky tetramethylquinoline framework, is crucial to its catalytic efficacy. This bulkiness helps to prevent the formation of a classical Lewis adduct between the amine and borane (B79455) moieties, creating a "frustrated" state that is reactive towards H₂ activation. sci-hub.se The reaction proceeds through the formation of an ansa-ammonium borate, which then facilitates the reduction of the imine substrate. rsc.orgsci-hub.se
Mechanistic studies, particularly those employing parahydrogen-induced polarization (PHIP) NMR spectroscopy, have provided significant insights into the catalytic cycle of QCAT. rsc.orgresearchgate.netoulu.fi These studies have elucidated a four-step mechanism for imine hydrogenation:
H₂ Activation: QCAT activates a molecule of hydrogen, forming the active adduct, QCAT-H₂. researchgate.netresearchgate.net
Proton Transfer: The N-H proton from the QCAT-H₂ adduct is transferred to the nitrogen atom of the imine, creating an unstable ion pair. rsc.orgresearchgate.net
Hydride Transfer: A hydride is subsequently transferred from the borohydride (B1222165) anion to the iminium cation. researchgate.net
Catalyst Regeneration: The final amine product is released, regenerating the QCAT catalyst for the next cycle. researchgate.net
PHIP studies have not only confirmed this pathway but have also demonstrated the reversibility of the catalytic cycle, providing valuable information for optimizing catalyst performance. rsc.orgoulu.fioulu.fi The development of QCAT and related ansa-aminoboranes represents a significant advancement in organocatalysis, offering a potent, metal-free alternative for important chemical transformations. rsc.orgsci-hub.se
Catalytic Systems for Tetramethylquinoline-2,4-diamine Synthesis
The synthesis of polysubstituted quinolines, particularly those with amino groups at the C2 and C4 positions, is of significant interest due to their potential applications in medicinal chemistry. An efficient and reusable catalytic system has been developed for the synthesis of tetramethylquinoline-2,4-diamine. dntb.gov.uaresearchgate.net This system utilizes a sophisticated, magnetically separable nanocatalyst. researchgate.net
The catalyst consists of a copper(II) complex incorporating both cyclam and salen ligands, which is supported on a core of FeNi₃ magnetic nanoparticles coated with fibrous nanosilica (KCC-1) and functionalized with 3-aminopropyl(poly)silsesquioxane (APTPOSS). dntb.gov.uaresearchgate.netresearchgate.net This complex, denoted as FeNi₃/KCC-1/APTPOSS/Cyclam@Salen/Cu(II), has been thoroughly characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), and transmission electron microscopy (TEM). researchgate.net
Table 6.4.3-1: Catalyst Characterization Techniques
| Technique | Purpose |
|---|---|
| FT-IR Spectroscopy | Confirms functional groups and ligand attachment. |
| X-ray Diffraction (XRD) | Determines the crystalline structure of the nanoparticles. |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and size of the catalyst particles. |
| Vibrating Sample Magnetometry (VSM) | Measures the magnetic properties for separability. |
This heterogeneous catalyst has proven effective in the direct and selective synthesis of tetramethylquinoline-2,4-diamine from the reaction of 1,3-dichlorovinamidinium hexafluorophosphate (B91526) with aniline (B41778). dntb.gov.uaresearchgate.net A key advantage of this catalytic system is its facile recovery and reusability. Due to the magnetic FeNi₃ core, the catalyst can be easily separated from the reaction mixture using an external magnet, a simple and energy-efficient method. researchgate.netscielo.org.za Analysis of the recycled catalyst has shown only minor changes in its morphology and composition, confirming its robustness and potential for sustainable chemical production. researchgate.netresearchgate.net
Biological Research (Focus on Mechanistic Understanding and Lead Compound Identification)
Tetramethylquinoline derivatives, particularly tetrahydroquinolines (THQs), have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.netmdpi.comredalyc.org Research has focused on understanding their interactions with biological targets to identify lead compounds for various therapeutic areas, including cancer and endocrine disorders. researchgate.netsorbonne-universite.fr
Interaction with Molecular Targets and Biological Pathways
The biological effects of tetramethylquinoline compounds are dictated by their interactions with specific molecular targets, which can modulate critical cellular pathways. researchgate.netsorbonne-universite.fr These interactions are governed by the compound's three-dimensional structure, which allows for specific binding events like hydrogen bonding and coordination with metal ions, ultimately leading to the modulation of protein function. sorbonne-universite.frnih.gov
Hydrogen Bonding and Metal Ion Coordination
The ability of tetramethylquinoline derivatives to form hydrogen bonds is a key determinant of their interaction with biological macromolecules. mdpi.comsorbonne-universite.fr In studies of THQ derivatives as potential mTOR inhibitors, molecular docking and dynamics simulations revealed that specific functional groups on the THQ scaffold form persistent hydrogen bonds with key amino acid residues in the active site of the mTOR protein, such as VAL2240 and TYR2225. mdpi.comsorbonne-universite.fr These interactions are crucial for stabilizing the ligand-protein complex, thereby enhancing binding affinity and inhibitory activity. sorbonne-universite.fr
The quinoline nucleus also serves as an effective chelating moiety for metal ions. mdpi.comekb.egresearchgate.net The coordination of metal ions like copper(II) to quinoline-based ligands can result in complexes with significant biological activity, including cytotoxic and catalytic properties. nih.govmdpi.commdpi.com The geometry of these metal complexes and the nature of the coordination bonds can influence their biological potency. For instance, the interaction between the nitrogen atom of an imine group on a quinoline derivative and a copper ion has been shown to be critical for the biological application of the resulting complex. nih.gov This ability to coordinate with metal ions is relevant in biological systems where metalloenzymes are key players.
Modulation of Enzyme and Receptor Activity
A significant area of research has been the activity of tetrahydroquinoline derivatives as allosteric modulators of G-protein coupled receptors (GPCRs). researchgate.netbohrium.comnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, causing a conformational change that alters the receptor's activity. bohrium.comnih.gov
Substituted 6-amino-4-phenyl-tetrahydroquinoline derivatives have been identified as potent negative allosteric modulators (or antagonists) of the human Follicle-Stimulating Hormone (FSH) receptor. researchgate.netnih.govgoogle.com These compounds effectively inhibit FSH-induced signaling pathways, such as cAMP production, without competing with FSH for binding to its orthosteric site. dntb.gov.uaresearchgate.net This antagonistic activity has been demonstrated in various in vitro and ex vivo models, where these compounds were shown to inhibit follicle growth and ovulation. researchgate.netfrontiersin.org Similar tetrahydroquinoline scaffolds have also been investigated as antagonists for the TSH receptor and allosteric modulators for dopamine (B1211576) receptors. nih.govnih.govgoogle.com The modular nature of the THQ scaffold allows for synthetic modifications to fine-tune activity and selectivity for specific receptors. researchgate.netnih.govwipo.int
Table 6.5.1-1: Tetrahydroquinoline Derivatives as Receptor Modulators
| Receptor Target | Type of Modulation | Biological Effect |
|---|---|---|
| Follicle-Stimulating Hormone (FSH) Receptor | Negative Allosteric Modulator (Antagonist) | Inhibition of follicle growth and ovulation. researchgate.netfrontiersin.org |
| Thyroid-Stimulating Hormone (TSH) Receptor | Antagonist | Inhibition of TSH receptor activation. nih.govgoogle.com |
| Dopamine D2/D3 Receptors | Allosteric Antagonist | Negative modulation of receptor function. nih.gov |
Mechanistic Basis of Biological Activity
Understanding the precise mechanism by which tetramethylquinoline compounds exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies have pointed to several modes of action, depending on the specific derivative and the biological context.
For a class of 1,2-dihydroquinoline (B8789712) derivatives with potent antitrypanosomal activity, the proposed mechanism involves the induction of oxidative stress within the parasite. nih.govasm.orgacs.org Structure-activity relationship (SAR) studies indicated that activity is dependent on the presence of a C6-hydroxyl group, which allows the compound to be bioactivated to a quinone imine intermediate. nih.govasm.org This intermediate can undergo redox cycling, leading to the production of reactive oxygen species (ROS). acs.org Electron spin resonance (ESR) experiments have directly detected the formation of radicals when Trypanosoma brucei parasites were exposed to these compounds, supporting the hypothesis that oxidative stress is a key element of their trypanocidal mode of action. asm.orgresearchgate.net
In the context of receptor modulation, the mechanism of action for tetrahydroquinoline-based FSH receptor antagonists is based on allosteric inhibition. researchgate.net These compounds are believed to bind to the transmembrane domain of the receptor. researchgate.net This binding event induces a conformational change that prevents the functional interaction between the extracellular domain (where FSH binds) and the intracellular serpentine (B99607) domains responsible for G-protein coupling and signal transduction. researchgate.net This disruption effectively blocks the downstream signaling cascade without directly interfering with hormone binding. researchgate.netfrontiersin.org Quantitative structure-activity relationship (QSAR) studies have further refined this understanding, revealing that hydrophobic interactions and the electronic properties of substituents on the tetrahydroquinoline scaffold are critical for this antagonistic activity. nih.govhakon-art.com
Antioxidant Mechanisms (e.g., Reactive Oxygen Species Scavenging)
The antioxidant properties of tetramethylquinoline compounds are primarily attributed to their capacity to neutralize free radicals. These compounds can effectively scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects. nih.gov ROS, such as superoxide (B77818) anions, hydroxyl radicals, and singlet oxygen, are natural byproducts of oxygen metabolism and play roles in various physiological processes. rsc.org However, their excessive production can lead to cellular damage, contributing to the development of various diseases. nih.govrsc.org
The antioxidant defense network within the body works to modulate ROS levels, allowing for their necessary physiological functions while minimizing oxidative damage. nih.gov Antioxidants can act through various mechanisms to neutralize ROS. nih.gov For instance, some antioxidants can directly react with and scavenge ROS. nih.govnih.gov The scavenging efficiency can vary depending on the specific antioxidant and the type of ROS. nih.gov
Derivatives of tetramethylquinoline, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have demonstrated the ability to reduce oxidative stress. nih.gov This is achieved through their antioxidant activity, which helps to counteract the damaging effects of free radicals. nih.gov The presence of hydroxyl groups in the structure of these compounds can enhance their antioxidant capacity.
Anti-inflammatory Mechanisms (e.g., NF-κB Pathway Inhibition)
Certain tetramethylquinoline derivatives have been shown to possess anti-inflammatory properties. One of the key mechanisms underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov The NF-κB pathway is a crucial regulator of immune and inflammatory responses. nih.govnih.gov Its dysregulation can lead to various pathological conditions, including chronic inflammation and cancer. nih.gov
The activation of the NF-κB pathway involves the degradation of inhibitory IκB proteins, which allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes, many of which are pro-inflammatory. nih.govnih.gov By inhibiting this pathway, certain compounds can effectively reduce the production of inflammatory mediators. nih.gov For example, some quinoline derivatives have been found to modulate the NF-κB pathway, leading to anti-inflammatory effects. Specifically, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been observed to decrease the mRNA levels of NF-κB, thereby reducing inflammation. nih.gov
Antiproliferative Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)
Tetramethylquinoline and its derivatives have demonstrated antiproliferative effects on cancer cells through mechanisms that include the induction of apoptosis and cell cycle arrest. ontosight.aismolecule.com Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. nih.gov Many anticancer agents work by inducing apoptosis in tumor cells. nih.govnih.gov
Research has shown that some tetrahydroquinolinone derivatives can trigger apoptotic cell death. ontosight.ai The induction of apoptosis can be mediated through various pathways, including the mitochondrial pathway. nih.gov For instance, some compounds can cause an increase in the expression of pro-apoptotic proteins. nih.gov
In addition to inducing apoptosis, tetramethylquinoline derivatives can also cause cell cycle arrest, which prevents cancer cells from proliferating. ontosight.ai The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can inhibit tumor growth. nih.gov For example, some compounds have been found to arrest cells in the G1 or G2/M phase of the cell cycle. nih.govarchivesofmedicalscience.com This disruption of the cell cycle progression is a key mechanism of their antiproliferative activity. nih.gov
Potential Inhibition of Mycolic Acid Synthesis
While direct evidence for the inhibition of mycolic acid synthesis by this compound is not extensively documented in the provided search results, the broader class of quinoline compounds has been investigated for its antimicrobial properties, which can involve various mechanisms of action. One such mechanism in related fields is the inhibition of essential bacterial cell wall components. For instance, mycolic acids are crucial components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Inhibition of their synthesis is a key target for antitubercular drugs. Further research would be needed to specifically determine if this compound or its derivatives act via this particular mechanism.
Identification as Lead Compounds for Therapeutic Development
Due to their diverse biological activities, tetramethylquinoline compounds have been identified as promising lead compounds for the development of new therapeutic agents. smolecule.comontosight.ai A lead compound is a chemical entity that shows potential therapeutic characteristics against a specific biological target or disease and serves as a starting point for further optimization. frontiersin.org The process of drug discovery often involves identifying and optimizing lead compounds to improve their efficacy, safety, and pharmacokinetic properties. frontiersin.orgnih.gov
The quinoline scaffold is a versatile structure found in many natural products and medicinal agents, exhibiting a wide range of biological activities. researchgate.net This makes it an attractive template for the design and synthesis of new drugs. nih.govresearchgate.net
Neuroprotective Effects in Neurodegenerative Disease Research
Derivatives of tetramethylquinoline have shown promise for their neuroprotective effects in the context of neurodegenerative diseases. For instance, certain tetrahydroquinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease. datapdf.com The neuroprotective mechanisms often involve reducing oxidative stress and inflammation, both of which are implicated in the pathology of neurodegenerative disorders. imrpress.com
In Alzheimer's disease research, for example, some tetrahydroquinoline derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. datapdf.com In models of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective effects by reducing oxidative stress and NF-κB-mediated inflammation.
Antimicrobial Activity Against Pathogens (e.g., Antibacterial, Antimalarial, Antitrypanosomal)
The tetramethylquinoline scaffold has been a source of compounds with significant antimicrobial activity against a variety of pathogens, including bacteria, malaria parasites, and trypanosomes. smolecule.comresearchgate.net
Antibacterial Activity: Quinolone compounds have long been recognized for their antibacterial properties. frontiersin.org Some tetramethylquinoline derivatives have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. frontiersin.org The mechanisms of antibacterial action can be diverse, including damage to the bacterial membrane and inhibition of essential enzymes. nih.govresearchgate.net
Antimalarial Activity: The quinoline core is a well-known pharmacophore in antimalarial drugs. Tetrahydroquinoline derivatives have also been explored for their antimalarial potential. researchgate.net
Antitrypanosomal Activity: Several studies have highlighted the potent antitrypanosomal activity of dihydroquinoline and tetrahydroquinoline derivatives. researchgate.netnih.gov For example, 1,2-dihydro-2,2,4-trimethylquinolin-6-yl 3,5-dimethoxybenzoate (B1226732) was identified as a lead compound for antitrypanosomal drug discovery. researchgate.netacs.org Subsequent optimization led to derivatives with nanomolar inhibitory concentrations against Trypanosoma brucei rhodesiense. researchgate.netacs.org The proposed mechanism of action for some of these compounds involves the induction of oxidative stress in the parasites. researchgate.net
Research into Analgesic Effects
The quest for novel and effective analgesic agents is a cornerstone of medicinal chemistry. Quinoline and its derivatives have been identified as a promising class of compounds in this endeavor. nih.gov Research has demonstrated that various substituted quinolines exhibit significant anti-inflammatory and analgesic properties. nih.govnih.gov The core structure of quinoline is a key pharmacophore in a range of bioactive molecules, and its derivatives have been explored for their potential to modulate physiological pathways associated with pain. nih.gov
While direct and specific research into the analgesic effects of this compound is not extensively documented in publicly available literature, the known activities of related compounds provide a strong rationale for its investigation. The analgesic and anti-inflammatory activities of various quinoline derivatives have been evaluated using established preclinical models, such as the carrageenan-induced paw edema model and Eddy's hot plate method. nih.gov For instance, certain quinoline derivatives bearing azetidinone scaffolds have shown potent analgesic and anti-inflammatory activities. nih.gov Another study on a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated both peripheral and central analgesic effects. tbzmed.ac.ir
The potential for a compound like this compound to exhibit analgesic properties would depend on how its specific methylation pattern influences its interaction with biological targets involved in pain signaling. The electronic and steric effects of the four methyl groups could modulate its binding affinity and efficacy at these sites. Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the analgesic potential of this specific compound.
Table 1: Examples of Analgesic Activity in Quinoline Derivatives
| Compound/Derivative Class | Type of Activity Observed | Reference |
| Quinoline derivatives with azetidinone scaffolds | Potent analgesic and anti-inflammatory | nih.gov |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | Peripheral and central analgesic effects | tbzmed.ac.ir |
| General Quinoline Derivatives | Analgesic and anti-inflammatory | nih.gov |
This table illustrates the analgesic potential within the broader class of quinoline derivatives, as specific data for this compound is not available.
Development of Ligands for Transition-Metal Complexes
Nitrogen-containing heterocyclic compounds, such as quinolines, are well-established as effective ligands for a variety of transition metals. The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can be readily donated to a metal center. The specific substituents on the quinoline ring can be used to fine-tune the electronic and steric properties of the resulting metal complex.
While specific studies detailing the use of this compound as a ligand are not prevalent, the fundamental principles of coordination chemistry suggest its potential in this role. The methyl groups on the quinoline ring would increase the electron density on the aromatic system, potentially enhancing the Lewis basicity of the nitrogen atom and leading to stronger metal-ligand bonds. However, the steric bulk of the methyl groups, particularly those at positions 2 and 7, could also influence the coordination geometry and the accessibility of the metal center.
The synthesis of functionalized tetramethylquinoline derivatives has been reported, indicating that this scaffold is a viable building block for more complex ligand systems. For example, the acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline has been used to create new pyrimidinyl-containing molecules, which could themselves act as multidentate ligands. The development of transition-metal complexes with this compound and its derivatives could lead to novel catalysts with unique reactivity or materials with interesting photophysical properties.
Table 2: Key Concepts in Transition-Metal Complex Formation
| Term | Definition | Relevance to this compound |
| Transition-Metal Complex | A central metal atom or ion bonded to one or more ligands. savemyexams.com | This compound could serve as a ligand in such a complex. |
| Ligand | An ion or molecule that donates a pair of electrons to a central metal atom or ion. savemyexams.com | The nitrogen atom in the quinoline ring has a lone pair of electrons available for donation. |
| Coordinate Covalent Bond | The bond formed between the ligand and the central metal ion. savemyexams.com | The electron-donating methyl groups may influence the strength of this bond. |
| Steric Hindrance | The prevention or retardation of a chemical reaction due to the size of the groups near the reacting site. | The methyl groups at positions 2 and 7 could sterically influence the coordination to a metal center. |
Derivative Synthesis and Functionalization Studies
Strategies for Chemical Modification and Structural Diversification
Chemical modification of the 2,4,6,7-tetramethylquinoline core is pursued to systematically alter its physicochemical and biological characteristics. Key strategies involve reactions at the nitrogen atom and the aromatic ring, leading to a wide range of functionalized analogs.
Alkylation and acylation reactions are fundamental methods for the derivatization of the quinoline (B57606) nucleus. The Friedel-Crafts acylation, a classic method for introducing acyl groups onto aromatic rings, has been applied to tetrahydroquinoline derivatives. sigmaaldrich.com For instance, the acylation of 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (B1220456) under Friedel-Crafts conditions yields the 6-acetyl derivative. researchgate.netresearchgate.net This ketone intermediate is particularly valuable as it opens pathways for further functionalization, such as the construction of pyrimidine (B1678525) rings. researchgate.netresearchgate.net The selective Friedel-Crafts acylation of tetrahydroquinoline derivatives can be challenging due to multiple potential reaction sites. Often, prior N-deactivation, for example through N-acetylation, is required to direct the acylation to the desired position on the carbocyclic ring. researchgate.net For example, the reaction of N-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline with acetyl chloride in the presence of AlCl₃ results in a mixture of C-6 and C-8 monoacylated products. researchgate.net
Derivatization can also be achieved through N-alkylation. The use of green solvents like propylene (B89431) carbonate under alkaline conditions has been explored for the N-alkylation of various N-heterocycles, presenting an eco-friendly alternative to traditional methods that often require genotoxic alkyl halides. mdpi.com These approaches allow for the introduction of various alkyl chains onto the nitrogen atom of the quinoline ring system.
Table 1: Examples of Acylation Reactions on Tetramethylquinoline Scaffolds
| Starting Material | Reagents | Product | Reference |
| 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline | Acylating agent (e.g., Acetyl chloride), Lewis acid (e.g., AlCl₃) | 6-Acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | researchgate.net, researchgate.net |
| N-Acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | Acetyl chloride, AlCl₃ | Mixture of C-6 and C-8 monoacylated products | researchgate.net |
Modification at the nitrogen atom (N-substitution) of the quinoline ring is a key strategy for modulating the biological properties of the resulting compounds. Studies on related 1,2-dihydroquinolines have shown that N-substituted derivatives can exhibit significant anticancer activities. These compounds are believed to induce redox imbalance within cancer cells, leading to cell cycle arrest and apoptosis. The nature of the substituent on the nitrogen atom plays a crucial role in determining the potency and mechanism of action. For instance, N-substituted 1,2-dihydroquinolines have been shown to arrest the cell cycle in the G2/M phase and trigger apoptosis through an intrinsic pathway. researchgate.net While direct studies on N-substituted this compound are specific, the principles derived from related quinoline systems suggest that N-alkylation or N-acylation of the this compound core could be a promising avenue for developing new biologically active agents. acs.org
The introduction of fluorine atoms or fluorine-containing groups into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Consequently, the synthesis of fluorine-containing derivatives of this compound is an area of interest. General methods for the synthesis of fluorinated heterocycles often involve cycloaddition reactions or the use of fluorinated building blocks. nih.govarkat-usa.org For example, the reaction of cyanothioacetamide with 1,1,5,5-tetrafluoroacetylacetone can produce fluorinated pyridine (B92270) derivatives, which can be further functionalized. researchgate.net While specific examples detailing the direct fluorination of this compound are not abundant in the reviewed literature, the established methodologies for creating fluorinated heterocycles could be adapted for this purpose. acs.org The high mobility of protons on the methyl groups of the tetramethylquinoline system could potentially be exploited for introducing fluorine-containing substituents. researchgate.net
Synthesis of Polyheterocyclic Systems Containing Tetramethylquinoline Scaffolds
Fusing the this compound core with other heterocyclic rings is a powerful strategy for creating complex polyheterocyclic systems with novel properties. This approach expands the chemical space and allows for the generation of molecules with potential applications in medicinal chemistry and materials science.
The tetramethylquinoline scaffold has been successfully utilized in the synthesis of fused and appended pyrimidine and triazole systems. A key intermediate for these syntheses is 6-acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline. researchgate.netresearchgate.net This acetyl derivative can undergo condensation reactions with reagents like dimethylformamide dimethylacetal to create enaminones, which are versatile precursors for pyrimidine synthesis. researchgate.net This approach leads to the formation of 6-(pyrimidin-4-yl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolines. researchgate.net
Furthermore, direct synthesis of pyrimidinyl and triazolyl derivatives has been reported. For example, 7-(2-R-pyrimidin-4-yl)- and 7-(2-R- Current time information in Bangalore, IN.rsc.orgchemmethod.comtriazolo[1,5-a]pyrimidin-7-yl)-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolines have been synthesized, demonstrating the feasibility of attaching these important heterocyclic moieties to the tetramethylquinoline core. acs.org The synthesis of pyrimidine derivatives often relies on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a similar nitrogen-containing species. gsconlinepress.comorganic-chemistry.org Triazoles can be synthesized through various routes, including the Pellizzari reaction, which involves heating an amide with an acyl hydrazide, or the Einhorn-Brunner reaction, which is the condensation of hydrazines with diacylamines. scispace.com
Table 2: Synthesis of Pyrimidine and Triazole Derivatives from Tetramethylquinoline
| Quinoline Precursor | Heterocycle Formed | Synthetic Approach | Reference |
| 6-Acetyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline | Pyrimidine | Condensation of derived enaminone with amidines | researchgate.net |
| 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline | Pyrimidine, Triazolopyrimidine | Direct coupling/cyclization reactions | acs.org |
Coumarins are a class of compounds known for their diverse biological activities and interesting photophysical properties. The fusion of a coumarin (B35378) moiety to a quinoline ring system results in polycyclic structures with potential as fluorescent probes or pharmacologically active agents. researchgate.net The synthesis of coumarin-fused quinolines can be achieved through multicomponent reactions. A common strategy involves the reaction of a 4-hydroxycoumarin, an aldehyde, and an aromatic amine. researchgate.net Microwave-assisted synthesis in water, catalyzed by bismuth triflate, has been shown to be an efficient and environmentally friendly method for producing coumarin-fused dihydroquinolines. researchgate.net Subsequent aromatization can yield the fully conjugated coumarin-fused quinoline. researchgate.net
Another approach involves the Skraup reaction, where, for example, 6-aminocoumarin is reacted with glycerol (B35011) in the presence of sulfuric acid to build the pyridine ring onto the coumarin scaffold. nih.gov While these methods have not been explicitly reported with 3-amino-5,6-dimethylaniline (a precursor to this compound), they represent viable synthetic routes that could potentially be adapted to generate coumarin-fused this compound derivatives.
Synthesis of Tetramethylquinoline-2,4-diamine Derivatives
The synthesis of derivatives from this compound-2,4-diamine is a critical area of study for exploring the potential applications of this heterocyclic scaffold. While the direct synthesis of the parent diamine has been reported, detailed research on the subsequent functionalization to produce a wide array of derivatives is still an emerging field of investigation. The primary amino groups at the C2 and C4 positions offer reactive sites for various chemical modifications.
The foundational step for obtaining any derivative is the efficient synthesis of the core molecule, this compound-2,4-diamine. A notable development in this area is the use of a magnetically separable nanocatalyst, which allows for a direct and selective synthesis. researchgate.net
Synthesis of the Parent Compound: this compound-2,4-diamine
Researchers have successfully synthesized this compound-2,4-diamine through a direct chemical reaction involving 3,5-dimethylaniline (B87155) and 1,3-dichloro-1,3-bis(dimethylamino)propenium hexafluorophosphate (B91526). researchgate.netdntb.gov.ua This reaction is efficiently catalyzed by a novel FeNi₃/KCC-1/APTPOSS-supported copper cyclam and salen complex. researchgate.netdntb.gov.ua The use of this heterogeneous catalyst is advantageous as it can be easily recovered using an external magnet and reused multiple times without a significant loss of its catalytic activity. researchgate.net
The reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane. The process has been optimized to achieve a high yield of the desired product. researchgate.net
Table 1: Reaction Conditions for the Synthesis of this compound-2,4-diamine
| Parameter | Value |
|---|---|
| Reactants | 3,5-Dimethylaniline, 1,3-Dichloro-1,3-bis(dimethylamino)propenium hexafluorophosphate |
| Catalyst | FeNi₃/KCC-1/APTPOSS/Cyclam@Salen/Cu(II) |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Yield | 92% |
Data sourced from Saadati et al. (2018). researchgate.net
While the synthesis of the parent this compound-2,4-diamine has been established, the exploration into the synthesis of its derivatives is a promising area for future research. The presence of two primary amine groups suggests that a variety of derivatives, such as amides, sulfonamides, and Schiff bases, could be synthesized through standard functional group transformations, potentially leading to new compounds with interesting chemical and biological properties.
Advanced Research Directions and Future Outlook
Enhancement of Enantiomeric Purity in Tetrahydroquinoline Synthesis
The synthesis of tetrahydroquinolines, the saturated analogues of quinolines, with high enantiomeric purity is a critical area of research, as the chirality of these molecules often dictates their pharmacological efficacy. Recent advancements have focused on developing organocatalytic and metal-catalyzed asymmetric methods to produce enantiomerically pure or enriched tetrahydroquinolines. acs.orgrsc.orgthieme-connect.comnih.gov
Organocatalytic approaches, utilizing small chiral organic molecules, have emerged as a powerful tool. thieme-connect.com For instance, chiral phosphoric acids have been successfully employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction, yielding products with excellent enantioselectivities. organic-chemistry.org Another innovative strategy involves the asymmetric catalytic [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes, which allows for the construction of tetrahydroquinolines with three contiguous stereogenic centers in high yields and enantioselectivities. acs.orgnih.gov
Metal-based catalysts also play a pivotal role. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to biologically active alkaloids. nih.gov While these methods have shown promise, achieving high enantiomeric excess (ee) remains a challenge for certain substrates. nih.gov Future research will likely focus on the rational design of novel chiral catalysts and ligands to improve the enantioselectivity for a broader range of substrates, including those leading to 2,4,6,7-tetramethyltetrahydroquinoline. nih.gov
A one-pot cascade biomimetic reduction has also been developed, using a catalytic amount of a regenerable NAD(P)H model, which offers an efficient route to chiral tetrahydroquinolines from readily available 2-aminochalcones. dicp.ac.cn This method highlights the potential for developing more sustainable and atom-economical synthetic routes. dicp.ac.cn
Table 1: Asymmetric Synthesis Strategies for Tetrahydroquinolines
| Method | Catalyst/Reagent | Key Features | Reference(s) |
| Organocatalytic Cycloannulation | Chiral Bifunctional Squaramide | Constructs three contiguous stereogenic centers. | acs.org |
| Thiourea-Catalyzed Cascade Reaction | Organocatalyst | Synthesizes CF3-containing tetrahydroquinolines. | rsc.org |
| Organocatalytic [4+2] Cycloannulation | Chiral Phosphoric Acid | Employs ortho-aminophenyl para-quinone methides. | nih.gov |
| One-Pot Cascade Biomimetic Reduction | Regenerable NAD(P)H model and Ruthenium | High yields and enantioselectivities from 2-aminochalcones. | dicp.ac.cn |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium Complexes with Diamine Ligands | Effective for cyclic imines, precursors to alkaloids. | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Mappin
Understanding the relationship between the chemical structure of 2,4,6,7-tetramethylquinoline derivatives and their biological activity is paramount for designing more potent and selective therapeutic agents. nih.govscientific.netijresm.com SAR studies involve systematically modifying the molecular structure and evaluating the impact on a specific biological endpoint, such as antimicrobial or anticancer activity. ijresm.comcit.ienih.gov
Correlation of Substituent Patterns with Bioactivity Trends
The biological activity of quinoline (B57606) derivatives can be significantly influenced by the nature and position of substituents on the quinoline core. scientific.netijresm.com For instance, in the context of antimicrobial agents, the introduction of different amino side chains at the 2-position of benzimidazo[1,2-a]quinolines has been shown to modulate their antitumor activity, with acyclic or cyclic alkylamino substituents generally increasing potency. rsc.org
SAR studies on quinoline-2-carboxamides have revealed that compounds like N-cycloheptylquinoline-2-carboxamide exhibit significant activity against Mycobacterium tuberculosis. cit.ienih.gov The lipophilicity and electronic properties of the substituents play a crucial role in determining the bioactivity. mdpi.com Minor structural modifications, such as altering the position of a hydroxyl group, can affect hydrogen-bonding capacity and lipophilicity, thereby influencing receptor affinity and metabolic processing. mdpi.com
For this compound, future SAR studies will involve the systematic introduction of a wide array of functional groups at various positions on the quinoline ring to map out the structural requirements for different biological activities. This will enable the development of predictive models for designing novel derivatives with enhanced therapeutic potential.
Table 2: Bioactivity of Selected Substituted Quinolines
| Compound Class | Substituent(s) | Biological Activity | Reference(s) |
| Benzimidazo[1,2-a]quinolines | 2-Alkylamino side chains | Increased antitumor activity | rsc.org |
| Quinoline-2-carboxamides | N-cycloheptyl, N-cyclohexyl | Antimycobacterial | cit.ie, nih.gov |
| General Quinolines | 2,4-disubstitution | Anticancer (cell cycle arrest, apoptosis) | ijresm.com |
Computational Design and Rational Drug Discovery Approaches
Computational methods are increasingly integral to the drug discovery process, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles. mdpi.comwikipedia.orgbbau.ac.innih.gov These approaches are particularly valuable for exploring the chemical space around the this compound scaffold. researchgate.net
In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to predict the biological activity of novel compounds and to understand their interactions with biological targets at a molecular level. nih.govresearchgate.netnih.govuantwerpen.be For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models for the anti-cancer activity of quinoline derivatives. nih.gov These models provide contour maps that highlight the regions of the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are critical for activity, guiding the design of more potent inhibitors. nih.gov
Molecular docking studies can predict the binding mode and affinity of quinoline derivatives to specific protein targets, such as DNA gyrase in bacteria or topoisomerase-II in cancer cells. nih.govnih.gov This information is crucial for designing compounds with enhanced target specificity and reduced off-target effects. mdpi.com The integration of computational modeling with synthetic chemistry allows for a more targeted and efficient drug discovery process, reducing the time and cost associated with developing new medicines. mdpi.com Future research on this compound will undoubtedly leverage these computational tools to design novel analogs with optimized pharmacokinetic and pharmacodynamic properties. nih.gov
Development of Novel Catalytic Systems and Methodologies
The development of new catalytic systems is crucial for the efficient and sustainable synthesis of polysubstituted quinolines like this compound. oulu.fimdpi.comacs.orgrsc.orgrsc.org A significant focus has been on the Friedländer annulation, a classic reaction for quinoline synthesis, by developing highly regioselective catalysts. organic-chemistry.orgnih.govacs.orgsemanticscholar.org
Novel amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO, have shown high reactivity and regioselectivity in the preparation of 2-substituted quinolines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.orgnih.govacs.org Metal-free carbocatalysts, like oxidized active carbon, have also been developed for the cascade synthesis of polysubstituted quinolines, proceeding through condensation, electrocyclization, and dehydrogenation. oulu.fimdpi.com
Transition metal-catalyzed methods are also at the forefront of innovation. Nickel-catalyzed dehydrogenative coupling of α-2-aminoaryl alcohols with ketones or secondary alcohols provides an atom-efficient route to polysubstituted quinolines. acs.org Palladium-catalyzed one-pot synthesis from readily available 2-amino aromatic ketones and alkynes offers another alternative for creating polysubstituted quinoline frameworks. rsc.org Furthermore, microwave-assisted synthesis using nickel-PNN complexes has been shown to be a highly efficient method for producing a wide range of quinoline derivatives. rsc.orgrsc.org
Future efforts will likely concentrate on creating even more efficient, selective, and environmentally benign catalytic systems, including those that utilize earth-abundant metals or operate under milder conditions. mdpi.com
Exploration of Undiscovered Reactivity Profiles and Chemical Transformations
While much of the research on quinoline derivatives is focused on their synthesis and biological activity, there remains a significant opportunity to explore the undiscovered reactivity profiles and novel chemical transformations of the this compound core. The specific arrangement of four methyl groups on the quinoline ring can influence its electronic properties and steric environment, potentially leading to unique reactivity.
Future research could investigate reactions that are less common for quinolines, such as selective C-H functionalization of the methyl groups or the aromatic ring, which could open up new avenues for derivatization. The development of transition-metal-free oxidative cycloisomerization of o-cinnamylanilines to produce 2-aryl 4-substituted quinolines showcases the potential for discovering novel cyclization strategies. acs.org Additionally, the synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C-C bond cleavage from 2-styrylanilines and β-keto esters highlights the possibility of uncovering complex, yet controlled, reaction pathways. rsc.org Understanding these novel transformations will not only expand the synthetic chemist's toolbox but also provide access to a wider range of structurally diverse molecules for biological screening.
Synergistic Multidisciplinary Research Initiatives
The future of drug discovery and development for compounds like this compound lies in synergistic multidisciplinary research initiatives. mdpi.commdpi.comfu-berlin.deunicamp.br These collaborations bring together experts from various fields, including medicinal chemistry, pharmacology, computational science, and clinical research, to accelerate the translation of promising compounds from the laboratory to the clinic. mdpi.comsynthesisresearchgroup.org
Collaborative efforts are essential for a comprehensive understanding of a compound's potential. unicamp.br For example, medicinal chemists can synthesize novel derivatives of this compound, which are then evaluated for their biological activity by pharmacologists. synthesisresearchgroup.org Computational chemists can use the resulting data to build predictive models and guide the design of the next generation of compounds. mdpi.com This iterative cycle of design, synthesis, and testing is at the heart of modern drug discovery. mdpi.com
Furthermore, partnerships with research groups specializing in specific diseases, such as cancer or infectious diseases, can provide the necessary expertise and resources to evaluate the therapeutic potential of these novel quinoline derivatives in relevant biological systems. unicamp.brsynthesisresearchgroup.orgfrontiersin.org Such interdisciplinary approaches are crucial for tackling complex diseases and unlocking the full therapeutic potential of heterocyclic compounds like this compound. mdpi.comgrc.org
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 2,4,6,7-Tetramethylquinoline?
- Answer : Use a combination of 1H/13C NMR to resolve methyl group positions and aromatic proton environments, IR spectroscopy to identify C-H stretching modes of methyl groups (2850–2960 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For complex stereochemical analysis, NOESY/ROESY NMR can clarify spatial relationships between methyl substituents .
Q. What synthetic routes are recommended for preparing this compound?
- Answer : Begin with a quinoline scaffold and employ Friedel-Crafts alkylation or transition-metal-catalyzed methylation (e.g., Pd/Cu-mediated coupling). Optimize regioselectivity using steric/electronic directing groups (e.g., nitro or amino groups) at specific positions before methylation. Post-synthesis, purify via column chromatography with silica gel or reverse-phase HPLC to isolate isomers .
Q. How can researchers verify the purity of this compound?
- Answer : Use HPLC with UV/Vis detection (λ = 254–280 nm for quinoline derivatives) to quantify impurities. Cross-validate with differential scanning calorimetry (DSC) to confirm melting point consistency and elemental analysis (C, H, N) to ensure stoichiometric accuracy. For trace solvents, employ gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can regioselective methylation challenges in this compound synthesis be addressed?
- Answer : Utilize protecting group strategies (e.g., Boc for amines) to block reactive sites during methylation. For steric control, employ bulky catalysts like AlCl3 or FeCl3 in Friedel-Crafts reactions. Computational modeling (e.g., DFT calculations ) can predict methyl group orientation and guide reagent selection .
Q. What experimental designs are suitable for analyzing contradictory biological activity data in this compound derivatives?
- Answer : Conduct structure-activity relationship (SAR) studies to isolate the effects of methyl group positioning. Use isomerically pure samples (separated via chiral HPLC) to test activity. Validate results with dose-response assays and compare against controls (e.g., unmethylated quinoline). Address solvent interference by testing in multiple media (e.g., DMSO vs. saline) .
Q. How can computational methods enhance the study of this compound’s physicochemical properties?
- Answer : Perform molecular docking to predict binding affinities with biological targets (e.g., enzymes or receptors). Use molecular dynamics simulations to assess stability in lipid membranes. Calculate logP values and pKa via software like ChemAxon or Schrödinger to optimize pharmacokinetic profiles .
Q. What strategies mitigate oxidation or degradation of this compound in long-term studies?
- Answer : Store samples under argon or nitrogen atmosphere at –20°C to prevent autoxidation. Add stabilizers like BHT (butylated hydroxytoluene) or EDTA to chelate metal impurities. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and analyze by LC-MS .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with literature on structurally similar quinolines (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) to resolve ambiguities .
- Stereochemical Analysis : For complex isomers, combine X-ray crystallography (if crystalline) with electronic circular dichroism (ECD) to assign absolute configurations .
- Biological Assays : Include positive controls (e.g., established quinoline-based drugs) and validate cytotoxicity using MTT or resazurin assays to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
